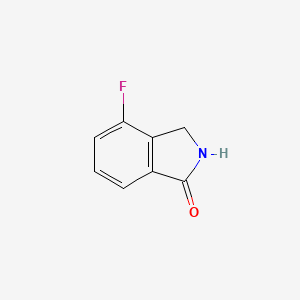

4-Fluoroisoindolin-1-one

Vue d'ensemble

Description

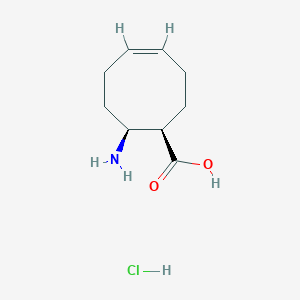

4-Fluoroisoindolin-1-one is a chemical compound with the molecular formula C8H6FNO . It is used in the synthesis of various chemical compounds . Another variant of this compound is 2-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluoroisoindolin-1-one hydrochloride, which has the chemical formula C14H17FN2O・HCl .

Synthesis Analysis

The synthesis of isoindoline derivatives, including this compound, can be achieved through a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another method involves the use of multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials .Molecular Structure Analysis

The molecular structure of this compound is influenced by its side groups. For instance, three boron-pyridyl-isoindoline-1-one based dyes (B1, B2, and B3) with varied side groups were synthesized, and their crystal conformation, structure-dependent photophysical properties, and mechanochromic fluorescence (MCF) were analyzed .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple components. For instance, an Ugi-type reaction was used to investigate an amide ring closure from the ester group in methyl 2-formylbenzoate . Flow-based methods have also been recognized as excellent tools for the automation and miniaturization of the main stages of chemical analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its side groups. For instance, the MCF behaviors and solid-state emission of boron-pyridyl-isoindoline-1-one based dyes were demonstrated to be correlated to the different side groups . The safety data sheet of 2-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluoroisoindolin-1-one hydrochloride describes it as a white solid .Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

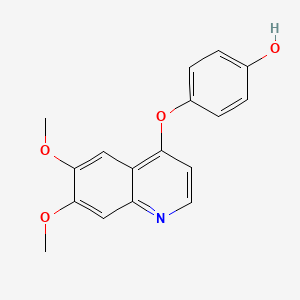

4-Fluoroisoindolin-1-one is utilized in the synthesis of various fluorinated compounds, such as 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines. These compounds are synthesized using a one-pot reaction involving silver-catalyzed intramolecular aminofluorination of alkyne, demonstrating an efficient pathway to produce fluorinated isoquinolines (Liu, Wu, Chen, & Liu, 2013).

Antitumor Activity

A derivative of this compound, specifically 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, has shown promising antitumor activity. It is notable for its unique mechanism of action, demonstrating significant effects on enzymes related to tumor cells and causing apoptotic effects in breast carcinoma cells. This compound is considered a potential candidate for anticancer clinical trials (Chou et al., 2010).

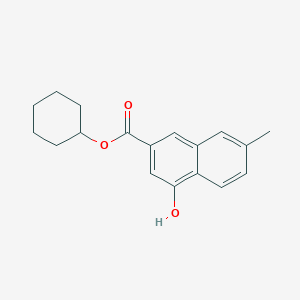

Fluorescent Probing in Aqueous Environments

7-Hydroxy derivative of 3-methyleneisoindolin-1-one, a related compound, serves as a new fluorescent probe capable of monitoring aqueous environments. It exhibits dual emission in alcohols and dimethylsulfoxide, making it applicable as a fluorescent probe to monitor changes in aqueous solutions (Kimuro et al., 2017).

Synthesis of Fluorescent BF₂ Complexes

Isoindolin-1-one based BF2 complexes, including this compound, have been synthesized for use in biotechnology and material sciences. These complexes show broad and intense absorption and emission bands in solution, offering larger Stokes shifts and higher photostability compared to classical BODIPYs (Gao et al., 2014).

Development of Cellular Imaging Agents

This compound derivatives have been employed in the development of cellular imaging agents. For example, 4-morpholinoscriptaid, a scriptaid analogue, demonstrated rapid cellular uptake and is being explored for intracellular studies (Fleming et al., 2015).

Safety and Hazards

The safety data sheet of 2-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluoroisoindolin-1-one hydrochloride provides detailed safety measures and hazards associated with this compound . It suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4-Fluoroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a crucial role in cell cycle regulation and transcription, making it a promising target for anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions . The compound shows stability in its docked pose, as evidenced by molecular dynamics simulations . Key amino acid residues LYS139 and LYS41 contribute significantly to the binding interactions .

Biochemical Pathways

The action of this compound on CDK7 affects the cell cycle regulation and transcription pathways . By inhibiting CDK7, the compound can disrupt these pathways, potentially leading to the inhibition of cancer cell proliferation .

Result of Action

The inhibition of CDK7 by this compound can lead to the disruption of cell cycle regulation and transcription, potentially leading to the inhibition of cancer cell proliferation . This makes this compound a promising candidate for anti-cancer action .

Propriétés

IUPAC Name |

4-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHFFZDPDRNMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2F)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

366452-96-2 | |

| Record name | 4-fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.